
(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. The presence of the difluoromethyl group and the cyclohexanol structure makes it an interesting subject for research due to its unique chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the diastereoselective addition of difluoromethyl-containing reagents to cyclohexanone derivatives. This reaction typically requires the use of strong bases and specific catalysts to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(Trifluoromethyl)cyclohexan-1-ol: Similar structure but with a trifluoromethyl group.
(1R,2R)-2-(Chloromethyl)cyclohexan-1-ol: Contains a chloromethyl group instead of difluoromethyl.
(1R,2R)-2-(Hydroxymethyl)cyclohexan-1-ol: Features a hydroxymethyl group.
Uniqueness
(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C7H12F2O |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
(1R,2R)-2-(difluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2/t5-,6-/m1/s1 |
InChIキー |
NFNMYRCMBBFIJP-PHDIDXHHSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)C(F)F)O |
正規SMILES |
C1CCC(C(C1)C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



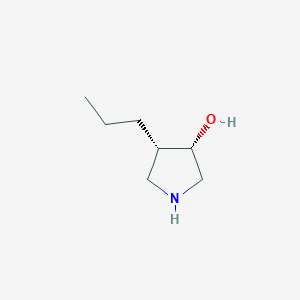
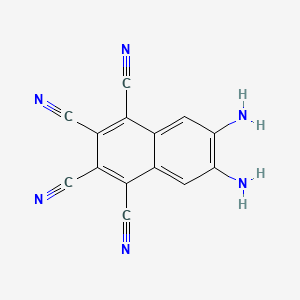
![2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13322751.png)
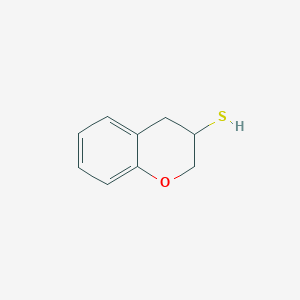
![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)
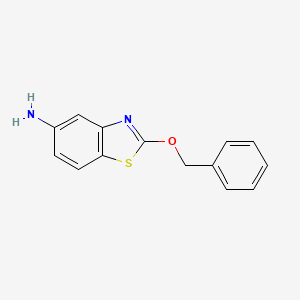
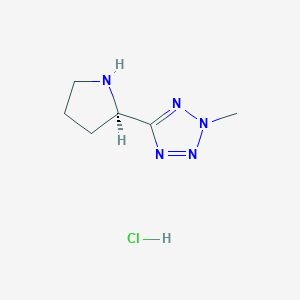
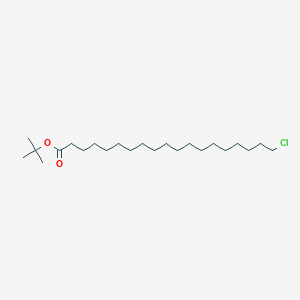

![1-Oxaspiro[3.4]octan-3-amine](/img/structure/B13322788.png)

![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13322797.png)
![2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13322809.png)
